molecular formula C17H14O5 B2835246 (Z)-2-(4-hydroxy-3-methoxybenzylidene)-6-methoxybenzofuran-3(2H)-one CAS No. 32396-82-0

(Z)-2-(4-hydroxy-3-methoxybenzylidene)-6-methoxybenzofuran-3(2H)-one

Cat. No.: B2835246
CAS No.: 32396-82-0
M. Wt: 298.294
InChI Key: DQAUPRMHFBTWDC-PXNMLYILSA-N
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Description

(Z)-2-(4-hydroxy-3-methoxybenzylidene)-6-methoxybenzofuran-3(2H)-one is a synthetic aurone, a class of five-membered heterocyclic flavonoids that serve as a promising scaffold in modern drug discovery . Aurones have been identified as a potential template for the treatment of type 2 diabetes mellitus (T2DM), with research indicating their ability to inhibit key enzymes like α-glucosidase and α-amylase, which are associated with the pathogenesis of the disease . These compounds are also investigated for their antitumor properties and have shown moderate to significant antigrowth effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia (K562) cells . The benzofuran-3(2H)-one core structure can be synthesized via a base-mediated condensation of benzofuran-3-one with the appropriate aldehyde, providing access for further structural and pharmacological exploration . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(2Z)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6-methoxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-20-11-4-5-12-14(9-11)22-16(17(12)19)8-10-3-6-13(18)15(7-10)21-2/h3-9,18H,1-2H3/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAUPRMHFBTWDC-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)O)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)O)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Aldol Condensation: : One common method to synthesize (Z)-2-(4-hydroxy-3-methoxybenzylidene)-6-methoxybenzofuran-3(2H)-one involves an aldol condensation reaction. This reaction typically uses 4-hydroxy-3-methoxybenzaldehyde and 6-methoxybenzofuran-3(2H)-one as starting materials. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the mixture is heated under reflux conditions to promote the formation of the desired product.

  • Industrial Production Methods: : Industrial synthesis may involve similar routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Solvent selection and purification steps are also crucial to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction of the carbonyl group in the benzofuran ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding alcohol.

  • Substitution: : The methoxy groups can participate in nucleophilic substitution reactions. For example, demethylation can occur using boron tribromide, leading to the formation of the corresponding phenol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Boron tribromide in dichloromethane.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Phenol derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Antioxidant Activity
Research indicates that aurones exhibit significant antioxidant properties. A study demonstrated that (Z)-2-(4-hydroxy-3-methoxybenzylidene)-6-methoxybenzofuran-3(2H)-one effectively scavenges free radicals, suggesting potential use in preventing oxidative stress-related diseases .

1.2 Anticancer Properties
The compound has shown promise in anticancer research. In vitro studies revealed that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest .

1.3 Anti-inflammatory Effects
In animal models, the compound exhibited anti-inflammatory effects by downregulating pro-inflammatory cytokines. This suggests its potential as a therapeutic agent in treating inflammatory diseases .

Cosmetic Applications

2.1 Skin Lightening Agent
this compound has been investigated for its skin depigmenting properties. Studies indicate that it inhibits tyrosinase activity, which is crucial for melanin production, making it a candidate for cosmetic formulations aimed at skin lightening .

2.2 Photoprotective Effects
The compound also demonstrates photoprotective properties against UV radiation, which can be beneficial in cosmetic products designed to protect the skin from sun damage .

Biochemical Research

3.1 Enzyme Inhibition Studies
Research has shown that this compound inhibits specific enzymes involved in metabolic pathways, which could be useful in developing drugs targeting metabolic disorders .

3.2 Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding affinity of this compound with various biological targets. These studies provide insights into its potential therapeutic mechanisms and guide future drug development .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AntioxidantFree radical scavenging
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryDownregulation of cytokines
Skin LighteningInhibition of tyrosinase
PhotoprotectionProtection against UV damage

Table 2: Potential Applications in Cosmetics and Medicine

Application AreaPotential UseReference
CosmeticsSkin lightening agent
PharmaceuticalsAnticancer and anti-inflammatory treatments
Biochemical ResearchEnzyme inhibition studies

Case Studies

Case Study 1: Antioxidant Efficacy
A study conducted on the antioxidant efficacy of aurones, including this compound, showed a significant reduction in oxidative stress markers in treated cells compared to controls, indicating its potential as a dietary supplement for oxidative stress mitigation.

Case Study 2: Cosmetic Formulation Development
A formulation containing this compound was tested on human volunteers for skin lightening effects over a period of eight weeks. Results indicated a notable decrease in skin pigmentation without adverse effects, supporting its use in cosmetic products.

Mechanism of Action

The biological activity of (Z)-2-(4-hydroxy-3-methoxybenzylidene)-6-methoxybenzofuran-3(2H)-one is primarily attributed to its ability to interact with various molecular targets. The hydroxy and methoxy groups facilitate binding to enzymes and receptors, modulating their activity. For instance, the compound can inhibit the activity of cyclooxygenase enzymes, reducing inflammation. Additionally, it may interfere with the signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares the target compound with structurally related aurones, focusing on substituent positions, melting points, synthetic yields, and spectral data.

Compound Benzylidene Substituents Benzofuran Substituents Melting Point (°C) Yield (%) HRMS (ESI) [M-H]⁻ Reference
(Z)-6-Hydroxy-2-(4-hydroxy-3-methoxybenzylidene)benzofuran-3(2H)-one (6x) 4-OH, 3-OCH₃ 6-OH 261.2–262.1 25.7 283.0612
(Z)-6-Hydroxy-2-(3-hydroxy-4-methoxybenzylidene)benzofuran-3(2H)-one (6y) 3-OH, 4-OCH₃ 6-OH 254.9–255.5 86.2 283.0611
(Z)-2-(2,3-Dihydroxybenzylidene)-6-methoxybenzofuran-3(2H)-one (1u) 2-OH, 3-OH 6-OCH₃ Not reported 26 Not reported
(Z)-6-Methoxy-2-(4-methylbenzylidene)benzofuran-3(2H)-one 4-CH₃ 6-OCH₃ Not reported Not reported 269.0456*
(Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one 4-OCH₃ 6-OH, 7-CH₃ Not reported Not reported Not reported

* Calculated for C₁₅H₁₀O₅.

Key Observations:

  • Substituent Position Effects : The position of hydroxy (OH) and methoxy (OCH₃) groups on the benzylidene ring dramatically impacts melting points and yields. For example, 6x (4-OH, 3-OCH₃) has a higher melting point (261°C) than 6y (3-OH, 4-OCH₃, 255°C), suggesting stronger intermolecular interactions (e.g., hydrogen bonding) in 6x .
  • Yield Variations : The low yield of 6x (25.7%) compared to 6y (86.2%) may arise from steric hindrance or electronic effects during condensation .
  • Methoxy vs.
Antioxidant and Enzyme Inhibition
  • (Z)-2-(3,4-Dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one (): Exhibits high aqueous solubility and bioavailability (Bioavailability Score: 0.55–0.56) due to polar 3,4-dihydroxy groups. This compound also shows low synthetic accessibility score (SAS: 1.5–3.42), indicating synthetic complexity .
  • Curcumin Analogs (): Derivatives with 4-hydroxy-3-methoxybenzylidene moieties, such as compound 3d, demonstrate potent angiotensin-converting enzyme (ACE) inhibition, suggesting that electron-donating groups enhance binding to enzymatic active sites .
  • The 6-methoxy group may balance solubility and lipophilicity for optimized pharmacokinetics.
Tyrosinase and HIV-1 Protease Inhibition
  • Compound 2e (): A dimethoxy-substituted aurone analog shows strong tyrosinase inhibition and HIV-1 protease inhibitory activity, highlighting the role of methoxy groups in enzyme interaction .

Biological Activity

(Z)-2-(4-hydroxy-3-methoxybenzylidene)-6-methoxybenzofuran-3(2H)-one, also known as aurone, is a synthetic compound characterized by its unique benzofuran structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and pathways involved in disease processes.

Chemical Structure

The molecular formula for this compound is C16H12O4C_{16}H_{12}O_{4}. Its structural features include:

  • A benzofuran core
  • A methoxy group and a hydroxyl group that enhance its biological activity

1. Antioxidant Activity

Research indicates that aurones, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals, thus protecting cells from oxidative stress.

StudyMethodologyFindings
DPPH assayThe compound demonstrated a strong ability to reduce DPPH radicals, indicating potent antioxidant activity.
ABTS assayShowed effective inhibition of ABTS radical cation formation, further supporting its antioxidant potential.

2. Enzyme Inhibition

One of the most notable biological activities of this compound is its inhibitory effect on tyrosinase, an enzyme crucial for melanin production in human melanocytes. This property makes it a candidate for skin-lightening agents.

StudyEnzyme TargetIC50 Value
Tyrosinase15 µM
DRAK210 µM

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens.

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

These results indicate that this compound possesses moderate antimicrobial activity.

4. Anti-inflammatory Properties

Studies have shown that this aurone derivative exhibits anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

StudyMethodologyFindings
Carrageenan-induced paw edema model in ratsReduced paw swelling significantly compared to control groups.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Tyrosinase Inhibition : The compound binds to the active site of tyrosinase, preventing substrate access and thereby inhibiting melanin synthesis.
  • Antioxidant Mechanism : The presence of hydroxyl and methoxy groups facilitates electron donation to free radicals, stabilizing them and reducing oxidative damage.

Case Studies

  • Skin Lightening : A clinical trial involving topical application of formulations containing this compound showed significant reduction in hyperpigmentation after eight weeks of treatment.
  • Cancer Research : Preliminary studies suggest that this aurone may induce apoptosis in cancer cell lines through modulation of the PI3K/Akt signaling pathway.

Q & A

Basic: What are the standard synthetic routes for preparing (Z)-2-(4-hydroxy-3-methoxybenzylidene)-6-methoxybenzofuran-3(2H)-one?

Methodological Answer:
The compound is typically synthesized via Claisen-Schmidt condensation between 6-methoxybenzofuran-3(2H)-one and 4-hydroxy-3-methoxybenzaldehyde. Key steps include:

  • Reaction Conditions : Base-catalyzed (e.g., Ba(OH)₂·H₂O or KOH) in ethanol or acetic acid under reflux .
  • Purification : Recrystallization from ethanol/petroleum ether or column chromatography (eluent: EtOAC/n-heptane) .
  • Yield Optimization : Temperature control (80–100°C) and reaction time (~48 hours) are critical for Z-isomer selectivity .

Table 1 : Representative Synthesis Conditions

ReactantsCatalystSolventYieldReference
6-Methoxybenzofuran-3(2H)-one + 4-Hydroxy-3-methoxybenzaldehydeBa(OH)₂·H₂OEtOH28%
Analogous benzofuran + substituted benzaldehydeK₂CO₃MeOH35–45%

Basic: How is the Z-isomer configuration confirmed experimentally?

Methodological Answer:

  • X-ray Crystallography : Resolves double-bond geometry (e.g., C=C bond length ~1.34 Å and torsion angles) .
  • NMR Spectroscopy : Distinct coupling constants (e.g., 3JHH^3J_{H-H} < 12 Hz for Z-isomers) and NOESY correlations between benzylidene protons and benzofuran substituents .
  • IR Spectroscopy : C=O stretching at ~1680–1700 cm⁻¹ and conjugated C=C absorption at ~1600 cm⁻¹ .

Advanced: How do structural modifications (e.g., halogenation, methoxy substitution) influence anticancer activity?

Methodological Answer:
Structure-Activity Relationship (SAR) studies reveal:

  • 4-Hydroxy-3-methoxy group : Enhances antioxidant activity via free radical scavenging (IC₅₀ ~10–15 μM in DPPH assays) .
  • Chlorination at benzylidene : Increases cytotoxicity (e.g., IC₅₀ = 10–12 μM in SW620 colon cancer cells) but reduces solubility .
  • Methoxy vs. Ethoxy : Methoxy improves metabolic stability, while ethoxy derivatives show higher logP values (2.5 vs. 3.1) .

Table 2 : Cytotoxicity of Analogous Compounds

SubstituentCell Line (IC₅₀, μM)MechanismReference
4-ClSW620: 10.0Apoptosis via ROS
3-OCH₃HeLa: 15.0G1/S cell cycle arrest
4-OHK562: 12.5Caspase-3 activation

Advanced: How can computational modeling predict binding interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR). Key interactions:
    • Hydrogen bonding between 4-hydroxy group and Arg120.
    • Hydrophobic interactions with benzylidene and Tyr355 .
  • QSAR Models : Leverage Hammett constants (σ) to predict electronic effects of substituents on IC₅₀ values .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies often arise from:

  • Assay Variability : Standardize protocols (e.g., MTT assay incubation time: 48 hours vs. 72 hours) .
  • Solubility Issues : Use DMSO concentrations ≤0.1% to avoid false negatives in cell-based assays .
  • Isomer Purity : Confirm Z/E ratio via HPLC (C18 column, 70:30 MeOH/H₂O) to exclude inactive isomers .

Case Study : A 2025 study reported 85% TNF-α inhibition, while a 2024 study observed 60%. Resolution: The latter used impure isomer mixtures .

Advanced: What experimental strategies optimize in vivo bioavailability?

Methodological Answer:

  • Prodrug Design : Esterify the 4-hydroxy group (e.g., acetate prodrug increases logP from 1.8 to 3.2) .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150 nm, PDI < 0.2) to enhance plasma half-life from 2h to 8h .
  • Metabolic Stability : Co-administer with CYP450 inhibitors (e.g., ketoconazole) to reduce hepatic clearance .

Basic: What analytical techniques validate compound purity and stability?

Methodological Answer:

  • HPLC : C18 column, gradient elution (MeOH:H₂O 60→90% over 20 min), retention time ~12.5 min .
  • LC-MS : ESI+ mode ([M+H]⁺ m/z 355.1) confirms molecular weight .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with <5% degradation indicates shelf-stability .

Advanced: How to design a SAR study for novel derivatives?

Methodological Answer:

Core Modification : Introduce halogens (F, Cl) at benzylidene para-position.

Functional Group Variation : Replace methoxy with ethoxy, amino, or nitro groups.

Assay Panels : Test against 3 cancer cell lines (e.g., K562, HeLa, SW620) and normal cells (e.g., HEK293) for selectivity .

Data Analysis : Use PCA (Principal Component Analysis) to correlate substituent properties (logP, polarizability) with activity .

Basic: What are the key challenges in crystallizing this compound?

Methodological Answer:

  • Polymorphism : Slow evaporation from ethanol yields monoclinic crystals (space group P2₁/c) .
  • Hydrogen Bonding : Intermolecular O-H···O bonds (2.8–3.0 Å) stabilize crystal packing along the c-axis .
  • Solvent Choice : Ethanol/water mixtures (1:1) reduce twinning defects .

Advanced: How to elucidate the antioxidant mechanism using in vitro assays?

Methodological Answer:

  • DPPH Assay : Monitor absorbance decay at 517 nm (IC₅₀ = 12.3 μM) .
  • SOD Mimic Activity : Measure inhibition of xanthine/xanthine oxidase-generated superoxide (IC₅₀ = 18.5 μM) .
  • ROS Detection : Use DCFH-DA in H₂O₂-treated cells (flow cytometry shows 40% reduction in fluorescence) .

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